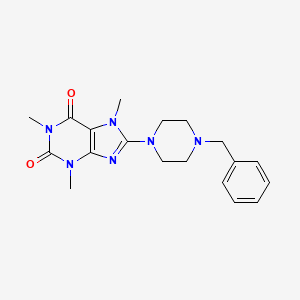
8-(4-Benzylpiperazin-1-yl)-1,3,7-trimethylpurine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “8-(4-Benzylpiperazin-1-yl)-1,3,7-trimethylpurine-2,6-dione” is a complex organic molecule. It contains a purine ring, which is a heterocyclic aromatic organic compound that consists of a pyrimidine ring fused to an imidazole ring. Purines, including substituted purines and their tautomers, are the most widely occurring nitrogen-containing heterocycles in nature .
Molecular Structure Analysis
The molecular structure of a compound can be determined by various spectroscopic methods, including IR, 1H NMR, 13C NMR, and mass spectroscopy .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be determined through various laboratory methods. These properties include molecular weight, density, boiling point, melting point, and solubility .Aplicaciones Científicas De Investigación
Analgesic and Anti-inflammatory Properties
Research on derivatives of 8-(4-Benzylpiperazin-1-yl)-1,3,7-trimethylpurine-2,6-dione indicates significant analgesic and anti-inflammatory properties. A study found that benzylamide and 4-phenylpiperazinamide derivatives of this compound exhibited stronger analgesic effects than acetylic acid, a reference drug. These compounds also demonstrated notable phosphodiesterase inhibition, suggesting a new class of analgesic and anti-inflammatory agents (Zygmunt et al., 2015).
Psychotropic Potential
Another study on 8-aminoalkyl derivatives of purine-2,6-dione, structurally related to this compound, revealed potential psychotropic properties. These derivatives demonstrated antidepressant-like and anxiolytic-like activities in animal models, particularly in compounds exhibiting mixed 5-HT1A/5-HT2A/5-HT7 receptor ligand properties (Chłoń-Rzepa et al., 2013).
Molecular Docking and Treatment Potential for Cardiovascular Diseases
Molecular docking studies of related compounds indicate potential applications in treating cardiovascular and cerebrovascular diseases. Computational chemistry methods were used to analyze the molecular structure and chemical reactivity of these compounds, suggesting their therapeutic relevance in these disease areas (Ranjith et al., 2022).
Antibacterial Activity
Compounds with a benzylpiperazine structure, similar to this compound, have shown antibacterial activity. A study involving microwave-assisted synthesis of benzyl piperazine with pyrimidine and isoindolinedione revealed significant antibacterial properties of these compounds (Merugu et al., 2010).
Anticonvulsant Properties
Related derivatives of this compound have demonstrated anticonvulsant properties in various studies. These compounds were evaluated for their efficacy in seizure models, with some showing significant anticonvulsant activity and relatively low neurotoxicity (Obniska et al., 2005; 2006).
Mecanismo De Acción
Target of Action
The primary target of 8-(4-Benzylpiperazin-1-yl)-1,3,7-trimethylpurine-2,6-dione, also known as NSI-189 , is the hippocampus in the brain . The hippocampus plays a crucial role in memory and emotional regulation .
Mode of Action
NSI-189 is believed to stimulate neurogenesis , specifically in the hippocampus . Neurogenesis is the process of generating new neurons, which is crucial for maintaining cognitive function . By promoting the growth of new neurons in the hippocampus, NSI-189 addresses the brain changes associated with depression .
Biochemical Pathways
The exact biochemical pathways affected by NSI-189 are still under investigation . It is known that the compound’s action is centered on its potential to stimulate neurogenesis, particularly in the hippocampus . This process is crucial for memory, learning, and emotional regulation .
Pharmacokinetics
It is known that nsi-189 has the ability to cross the blood-brain barrier, which allows it to exert its effects directly on the brain .
Result of Action
As a result of its action, NSI-189 enhances cognitive functions, aiding in memory, learning, and overall mental clarity . It also shows potential as a treatment for major depressive disorder . By promoting the growth of new neurons in the hippocampus, NSI-189 addresses the brain changes associated with depression .
Action Environment
The efficacy and stability of NSI-189 can be influenced by various environmental factors.
Safety and Hazards
Propiedades
IUPAC Name |
8-(4-benzylpiperazin-1-yl)-1,3,7-trimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N6O2/c1-21-15-16(22(2)19(27)23(3)17(15)26)20-18(21)25-11-9-24(10-12-25)13-14-7-5-4-6-8-14/h4-8H,9-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKSKPBIOIXVGGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(N=C1N3CCN(CC3)CC4=CC=CC=C4)N(C(=O)N(C2=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
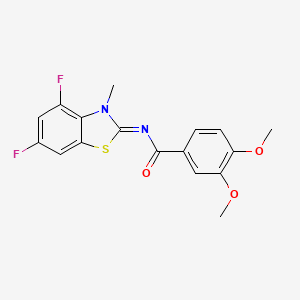
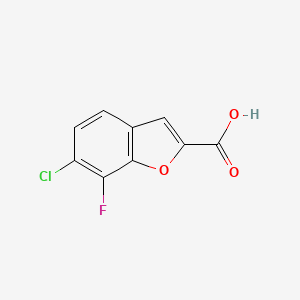
![(Z)-5-((3-(2-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)amino)-5-oxopentanoic acid](/img/structure/B3015361.png)

![N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B3015365.png)
![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-5-methyl-4-(2,2,2-trifluoroethylsulfanyl)pyrazol-3-amine](/img/structure/B3015366.png)
![2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B3015369.png)
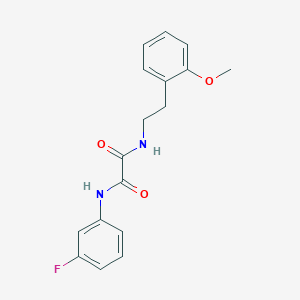
![(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(3-nitrophenyl)methanone](/img/structure/B3015373.png)
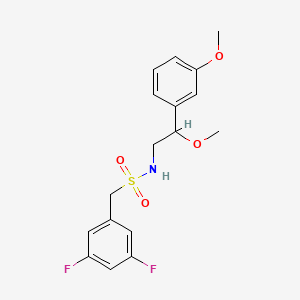

![1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 3-methyl-2-(phenylformamido)butanoate](/img/structure/B3015376.png)


